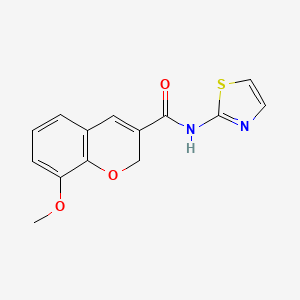![molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8](/img/structure/B2555657.png)
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is an organic compound with applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. Its complex structure suggests it is a product of intricate synthetic routes, making it an interesting compound for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic synthesis. Key steps would likely include the formation of the pyrazolopyrimidine core, followed by the sequential introduction of the ethylthio, propylamino, and 4-phenylbutanamide groups through various organic reactions such as nucleophilic substitution, amine formation, and acylation.
Industrial Production Methods: : Industrial production may leverage automated synthesis platforms with optimized conditions for each reaction step, ensuring high yield and purity. Solvent choice, temperature control, and catalysts would be critical for scale-up.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It could undergo oxidation to introduce or remove oxygen-containing groups.
Reduction: : It could reduce double bonds or remove oxygen-containing groups.
Substitution: : Likely substituting groups on the pyrazolopyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Electrophiles like halogens, nucleophiles like amines, under conditions involving bases or acids.
Major Products Formed
Oxidation: : Compounds with hydroxyl, keto, or carboxyl functional groups.
Reduction: : Reduced derivatives with increased hydrogen content.
Substitution: : Substituted derivatives on the aromatic ring or pyrazolopyrimidine core.
Applications De Recherche Scientifique
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, playing a crucial role in organic synthesis research. Biology Medicine : Exploration in drug development, particularly for targeting specific enzymes or receptors due to its pyrazolopyrimidine scaffold. Industry : Possible uses in the development of pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile functional groups.
Mécanisme D'action
Mechanism: : The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing biochemical pathways. Molecular Targets : Likely targets include enzymes, receptors, or DNA/RNA due to its ability to fit into active sites or binding pockets. Pathways Involved : Could modulate pathways related to inflammation, cell signaling, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Structurally similar compounds might include other pyrazolopyrimidine derivatives, each with varied substituents like different alkyl or aryl groups. Uniqueness : This compound stands out due to the specific combination of ethylthio, propylamino, and phenylbutanamide groups, which can confer unique biological activity or chemical reactivity.
That should provide you with a thorough overview! This compound really is something of a marvel in terms of its chemistry and potential applications. Any specific area you’d like to dive deeper into?
Propriétés
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMSZRBDRICJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)




![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)


